3-(5-Ethoxypyrimidin-2-yl)phenol
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Overview
Description
3-(5-Ethoxypyrimidin-2-yl)phenol: is an organic compound that belongs to the class of phenols and pyrimidines. This compound features a phenol group attached to a pyrimidine ring, which is further substituted with an ethoxy group. The molecular formula of this compound is C12H12N2O2 . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Ethoxypyrimidin-2-yl)phenol typically involves the reaction of p-hydroxybenzamidine hydrochloride with 1,3-bis(dimethylamino)-2-ethoxytrimethinium perchlorate in the presence of sodium methylate in methanol. The reaction mixture is refluxed for several hours, followed by cooling and acidification with acetic acid to precipitate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Ethoxypyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution, leading to products such as nitrated or brominated derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol
Scientific Research Applications
3-(5-Ethoxypyrimidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(5-Ethoxypyrimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species (ROS).
Comparison with Similar Compounds
Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.
2-(Pyrimidin-5-yl)phenol: Similar to 3-(5-Ethoxypyrimidin-2-yl)phenol but lacks the ethoxy group.
Uniqueness: this compound is unique due to the presence of both the ethoxy group and the pyrimidine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(5-ethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-4-3-5-10(15)6-9/h3-8,15H,2H2,1H3 |
InChI Key |
STEIFCHDGQRJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(N=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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